![molecular formula C22H20N2O4S B2695554 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide CAS No. 921898-98-8](/img/structure/B2695554.png)
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide
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Description
“N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide” is a chemical compound with a molecular weight of 360.43 and a molecular formula of C18 H20 N2 O4 S . It has a logP value of 3.211, a logD value of 3.1917, and a logSw value of -3.7776 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 360.43 . It has a logP value of 3.211, a logD value of 3.1917, and a logSw value of -3.7776 . These values suggest that the compound is relatively non-polar and may have low water solubility.Scientific Research Applications
Enzyme Inhibition and Antimicrobial Activities
- The compound exhibits strong inhibition of human carbonic anhydrases, enzymes that play a significant role in various biological processes (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).
- It has been utilized in synthesizing new compounds with antimicrobial activities. For instance, derivatives of this compound have shown promising antifungal activity (Khodairy, Ali, & El-wassimy, 2016).
- Additionally, certain derivatives demonstrated effectiveness against cancer cell lines, indicating potential in cancer research (Kumar, Kudva, Kumar, Vishwanatha, Kumar, & Naral, 2018).
Synthesis and Structural Studies
- This chemical has been instrumental in the synthesis of novel classes of [1,4]oxazepine-based primary sulfonamides, with applications in enzyme inhibition and potential drug development (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).
- It plays a key role in the creation of various heterocyclic compounds, essential in the development of new pharmaceuticals and materials (Khodairy, Ali, & El-wassimy, 2016).
Photodynamic Therapy and Cancer Research
- Compounds derived from this chemical have been studied for their photophysical properties, indicating potential applications in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antiallergic and Antidiuretic Properties
- Derivatives of this compound have demonstrated potential as antiallergic agents, showing significant inhibitory effects in related animal models (Ohshima, Otaki, Satō, Kumazawa, Obase, Ishii, Ishii, Ohmori, & Hirayama, 1992).
- It has also been used in studies exploring the therapeutic efficacy of antidiuretic hormone antagonists, contributing to our understanding of hormone-related diseases (Fujisawa, Ishikawa, Tsuboi, Okada, & Saito, 1993).
properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-14-4-8-17(9-5-14)29(26,27)23-16-7-11-20-18(13-16)22(25)24(3)19-12-15(2)6-10-21(19)28-20/h4-13,23H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWQODJYRWBHAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide |
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